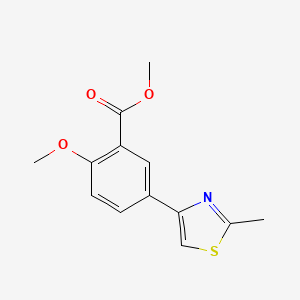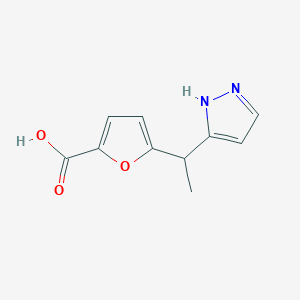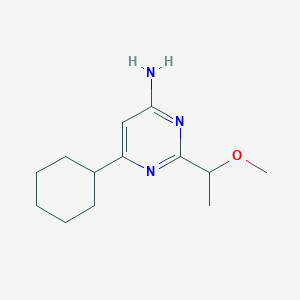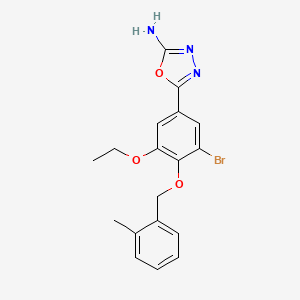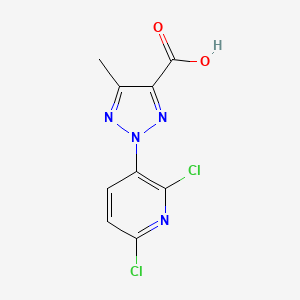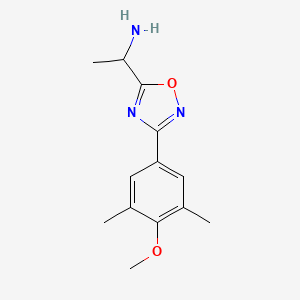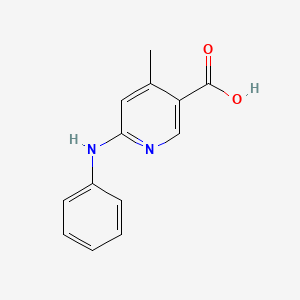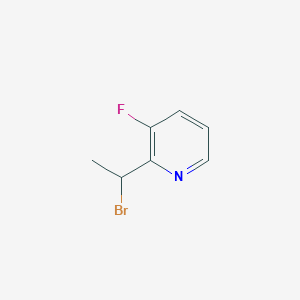
2-(1-Bromoethyl)-3-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Bromoethyl)-3-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines It features a pyridine ring substituted with a bromoethyl group at the second position and a fluorine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromoethyl)-3-fluoropyridine typically involves the halogenation of a suitable pyridine derivative. One common method is the bromination of 3-fluoropyridine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromoethyl)-3-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethylformamide (DMF) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromine atom.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reaction, products can range from alcohols to ketones or alkanes.
Scientific Research Applications
2-(1-Bromoethyl)-3-fluoropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting the central nervous system.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(1-Bromoethyl)-3-fluoropyridine depends on its application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the pyridine ring. In biological systems, the compound may interact with specific enzymes or receptors, altering their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-fluoropyridine: Lacks the ethyl group, making it less versatile in certain synthetic applications.
2-(1-Chloroethyl)-3-fluoropyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
2-(1-Bromoethyl)-4-fluoropyridine: Fluorine atom is at a different position, affecting its chemical properties and reactivity.
Uniqueness
2-(1-Bromoethyl)-3-fluoropyridine is unique due to the specific positioning of the bromoethyl and fluorine groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
1372891-53-6 |
|---|---|
Molecular Formula |
C7H7BrFN |
Molecular Weight |
204.04 g/mol |
IUPAC Name |
2-(1-bromoethyl)-3-fluoropyridine |
InChI |
InChI=1S/C7H7BrFN/c1-5(8)7-6(9)3-2-4-10-7/h2-5H,1H3 |
InChI Key |
RHORIPVIIQCCII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=N1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B11790397.png)



